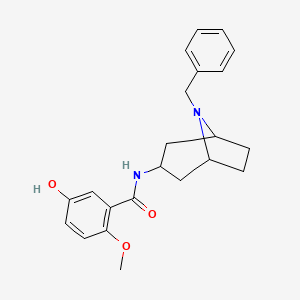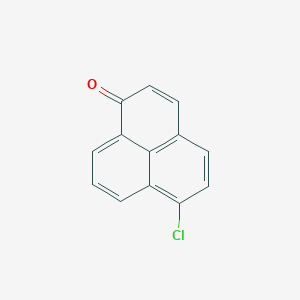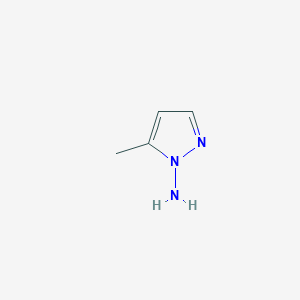
5-Methyl-1H-pyrazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1H-pyrazol-1-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring structure with two adjacent nitrogen atoms and a methyl group attached to the pyrazole ring. This structural configuration imparts unique chemical and biological properties to this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-1H-pyrazol-1-amine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the reactions . Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in DMSO.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Aryl halides and copper powder are commonly used for N-arylation reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines and N-arylpyrazoles .
Aplicaciones Científicas De Investigación
5-Methyl-1H-pyrazol-1-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-1H-pyrazol-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity . Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Methyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various heterocyclic compounds further highlight its uniqueness .
Propiedades
Número CAS |
77202-03-0 |
|---|---|
Fórmula molecular |
C4H7N3 |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
5-methylpyrazol-1-amine |
InChI |
InChI=1S/C4H7N3/c1-4-2-3-6-7(4)5/h2-3H,5H2,1H3 |
Clave InChI |
QWQCJKIQMKXMNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NN1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



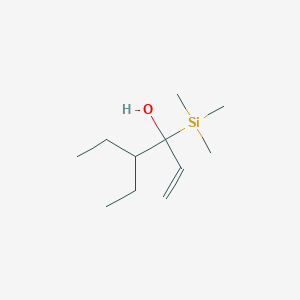
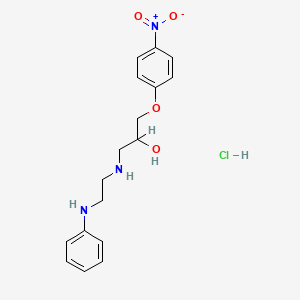
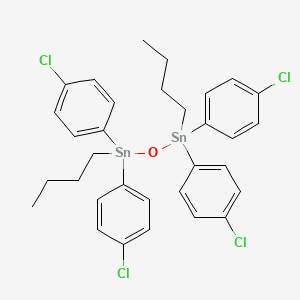
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
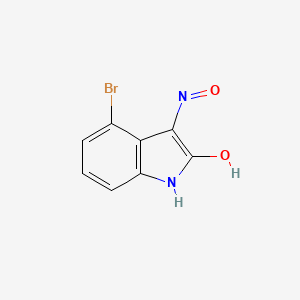
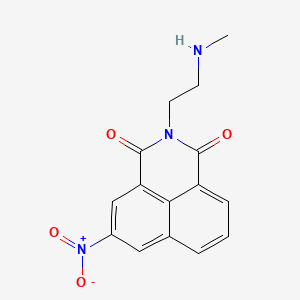
![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
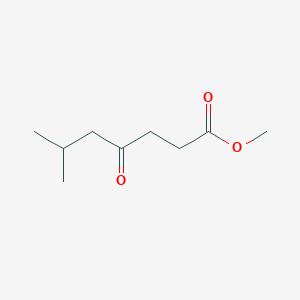
silane](/img/structure/B14431490.png)
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
